2-Bromo-3'-nitroacetophenone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPNIQBPGUSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176815 | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-64-7 | |
| Record name | 3-Nitrophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3'-nitroacetophenone | |
| Source | DTP/NCI | |
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| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
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| Record name | 2-bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies
Established Synthetic Pathways for 2-Bromo-3'-nitroacetophenone and its Analogues
Traditional methods for synthesizing this compound rely on well-documented reactions, primarily involving the direct bromination of a pre-functionalized acetophenone (B1666503) core or building the molecule through a sequence of reactions.
The most direct route to this compound involves the α-bromination of 3'-nitroacetophenone (B493259). This electrophilic substitution at the α-carbon is typically achieved under acidic conditions where the ketone tautomerizes to its enol form, which then reacts with an electrophilic bromine source. nih.gov
Commonly employed brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of di-brominated or other byproducts. For instance, the reaction of 3'-nitroacetophenone with bromine in a solvent like acetic acid or dichloromethane (B109758) often requires careful temperature control to favor the desired mono-brominated product. The use of NBS can sometimes offer better selectivity and milder reaction conditions. However, conventional brominating agents like liquid bromine are highly toxic and corrosive, and the thermal stability of NBS can be a concern in certain solvents. nih.gov To address these issues, alternative reagents like bromodimethylsulfonium bromide (BDMS) have been developed, allowing for effective and regioselective α-monobromination of related keto compounds under mild, catalyst-free conditions. acs.org
A representative strategy begins with a simpler aromatic compound, such as acetophenone (1-Phenylethanone). The synthesis proceeds through a sequence of reactions that typically involves:
Nitration: Introduction of the nitro group onto the aromatic ring. For acetophenone, nitration with a mixture of nitric acid and sulfuric acid directs the nitro group to the meta position due to the meta-directing effect of the acetyl group. google.comlumenlearning.com
Functional Group Interconversion (if necessary): The initial functional groups may be modified. For example, a nitro group can be reduced to an amine, which can then be part of a subsequent diazotization reaction to introduce other functionalities. google.comlumenlearning.com
α-Bromination: The final step is the bromination of the acetyl group's α-carbon, as described in the previous section.
An example for a related compound involves starting with 4'-hydroxyacetophenone, which is first nitrated, then protected with a benzyl (B1604629) group, and finally α-brominated to yield 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. fine-chemtech.com This highlights the modularity of multi-step syntheses in creating complex acetophenone analogs.
Emerging Methodologies in Sustainable Synthesis of Halogenated Nitroacetophenones
Recent research has focused on developing more sustainable and efficient synthetic methods, minimizing waste and hazardous reagent use. Photocatalysis and continuous-flow chemistry represent two of the most promising frontiers in this area.
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. This approach can be applied to the α-bromination of ketones. The mechanism typically involves a photocatalyst that, upon absorbing light, initiates a radical reaction pathway leading to the selective bromination of the α-position. mdpi.com For example, the photochemical bromination of acetophenone has been successfully demonstrated in an aqueous biphasic system, offering a greener alternative to traditional methods. scirp.org These methods can utilize alternative bromine sources and avoid harsh reagents, contributing to a more environmentally benign process. mdpi.com
Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. ncl.res.inepo.org
The synthesis of precursors to this compound is well-suited for flow chemistry. For instance, the nitration of acetophenone, a highly exothermic and potentially hazardous reaction in batch mode, has been efficiently and safely performed in continuous-flow reactors. epo.orggoogle.comgoogle.com This allows for rapid reaction optimization and provides a stable, high-yield output of m-nitroacetophenone. google.comgoogle.com Similarly, subsequent reactions, such as reductions or other functionalizations, can be integrated into a "telescoped" flow process, minimizing manual handling and purification steps. mdpi.com The application of flow technology to the final α-bromination step is a logical extension, promising a safer and more scalable route to halogenated nitroacetophenones. mdpi.comrsc.org
Green Chemistry Principles in the Preparation of Related Nitroacetophenones
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to the synthesis of nitroacetophenones and their derivatives.
One approach involves replacing hazardous reagents with safer alternatives. For example, traditional nitration using concentrated nitric and sulfuric acids can be substituted with greener systems like calcium nitrate (B79036) in acetic acid, often coupled with energy-efficient microwave irradiation. gordon.edu This method avoids the use of highly corrosive acids and can be completed in minutes with high yields. gordon.edu
Another green strategy focuses on catalytic processes. A patent describes a method for the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst in a carboxylic acid solvent, improving yield and environmental friendliness. google.com Catalytic hydrodeoxygenation using specialized catalysts like bimetallic iron-ruthenium nanoparticles offers a versatile and selective pathway for converting acetophenone derivatives, aligning with green chemistry goals by providing an alternative to stoichiometric reagents. rsc.orgrsc.org These examples demonstrate a clear trend towards developing more sustainable and efficient syntheses for this important class of compounds.
Catalytic Bromination Strategies
The primary and most common method for the synthesis of this compound is the α-bromination of 3'-nitroacetophenone. This reaction is often facilitated by the use of catalysts to improve reaction rates and selectivity. While direct bromination with molecular bromine (Br₂) is possible, catalytic methods are generally preferred to control the reaction and minimize the formation of byproducts.
Lewis acids are frequently employed as catalysts in the bromination of aromatic ketones. Catalysts such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective in activating the brominating agent. For instance, the reaction can be carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a Lewis acid catalyst. The use of a catalyst is crucial for achieving high purity of the final product.
In addition to traditional Lewis acids, heterogeneous catalysts have been explored to facilitate easier separation and catalyst recycling. Silica (B1680970) gel has been demonstrated as an effective catalyst for the α-bromination of ketones using NBS. rhhz.net This method offers the advantages of being environmentally benign and cost-effective. The catalytic activity of silica gel is attributed to its ability to activate the NBS and the ketone substrate. The reaction using silica gel as a catalyst can proceed smoothly under mild conditions, although the presence of strong electron-withdrawing groups, such as the nitro group in 3'-nitroacetophenone, can result in lower yields. rhhz.net
Recent advancements in green chemistry have also introduced aerobic oxidative bromination as a sustainable method. acs.org While not directly applied to 3'-nitroacetophenone in the provided literature, this methodology utilizes a bromide source like hydrobromic acid (HBr) or sodium bromide (NaBr) in the presence of an oxidizing agent, often molecular oxygen, and a catalyst. acs.org This approach is atom-economical and avoids the use of more hazardous brominating agents.
Below is a table summarizing various catalytic bromination strategies for acetophenone derivatives, which are analogous to the synthesis of this compound.
| Catalyst | Brominating Agent | Substrate | Key Findings |
| Lewis Acids (FeCl₃, AlCl₃) | NBS/Br₂ | 3'-Nitroacetophenone | Enhances reaction rate and selectivity; requires controlled temperature (25–50°C). |
| Silica Gel | NBS | Acetophenone | Provides high yields for acetophenone; lower yields for substrates with strong electron-withdrawing groups like m-nitroacetophenone. rhhz.net |
| Pyridine Hydrobromide Perbromide | - | Acetophenone Derivatives | Offers a safer alternative to liquid bromine with high yields. nih.gov |
| Copper(II) Bromide | - | Acetophenone Derivatives | Results in moderate yields for α-bromination. nih.gov |
Optimization of Solvent Systems for Enhanced Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing the reaction's efficiency, selectivity, and the formation of byproducts. The optimization of the solvent system is essential for developing a robust and scalable synthetic process.
The polarity of the solvent can affect the reaction rate and the regioselectivity of the bromination. For the bromination of 3'-nitroacetophenone, various solvents have been utilized, each with its own set of advantages and disadvantages. Dichloromethane (CH₂Cl₂) is a commonly used solvent for bromination reactions with N-bromosuccinimide, often leading to high purity of the desired product. Reaction optimization studies have indicated that using NBS in dichloromethane at a controlled temperature of 30°C can yield purities greater than 85%.
Acetic acid is another solvent frequently employed, particularly when using molecular bromine as the brominating agent. However, careful control of the stoichiometry is necessary in this solvent to prevent over-bromination and the formation of di-brominated byproducts.
Chloroform (B151607) (CHCl₃) has also been used as a solvent for the bromination of 3'-nitroacetophenone with bromine. muni.cz The reaction in chloroform typically involves the direct addition of bromine to a solution of the starting material. muni.cz
Methanol (B129727) has been identified as an effective solvent for the silica gel-catalyzed α-bromination of ketones. rhhz.net In the case of acetophenone, using methanol as a solvent under reflux conditions resulted in a high yield of the α-bromo product. rhhz.net However, for substrates with strong electron-withdrawing groups like 3'-nitroacetophenone, the yields were found to be lower. rhhz.net The study of various solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) in the context of silica-gel catalysis showed that methanol was superior in terms of yield. rhhz.net
The selection of an optimal solvent system requires a balance between achieving high yield and purity, minimizing environmental impact, and ensuring process safety. The following table provides a comparative overview of different solvent systems used in the bromination of acetophenone and its derivatives.
| Solvent | Brominating Agent | Catalyst | Temperature | Yield/Purity | Observations |
| Dichloromethane | NBS | Lewis Acid | 30°C | >85% purity | Good selectivity for mono-bromination. |
| Acetic Acid | Br₂ | - | 25°C | - | Requires careful stoichiometry to avoid di-bromination. |
| Chloroform | Br₂ | - | - | - | A traditional solvent for direct bromination. muni.cz |
| Methanol | NBS | Silica Gel | Reflux | 95% (for acetophenone) | Lower yields for nitro-substituted acetophenones. rhhz.net |
| Diethyl Ether | NBS | Silica Gel | Reflux | 10-35% (for acetophenone) | Lower yields compared to methanol. rhhz.net |
| Tetrahydrofuran (THF) | NBS | Silica Gel | Reflux | 10-35% (for acetophenone) | Lower yields compared to methanol. rhhz.net |
| Acetonitrile | NBS | Silica Gel | Reflux | 10-35% (for acetophenone) | Lower yields compared to methanol. rhhz.net |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The presence of a bromine atom on the carbon alpha to the carbonyl group makes 2-bromo-3'-nitroacetophenone a potent alkylating agent, highly susceptible to nucleophilic substitution. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. rsc.orglookchemmall.com
This compound readily reacts with a wide range of nucleophiles, where the bromine atom is displaced to form a new carbon-nucleophile bond. evitachem.com
Amines: Primary and secondary amines, such as aniline, react with phenacyl bromides to yield α-amino ketones. lookchemmall.comias.ac.in The reaction rate is influenced by the basicity and steric hindrance of the amine. Studies on substituted anilines show that electron-donating groups on the nucleophile enhance the reaction rate. ias.ac.in
Thiols: Thiolate anions, being soft and highly potent nucleophiles, react rapidly with α-bromo ketones to form α-thio ketones. These reactions are synthetically valuable for creating complex sulfur-containing molecules.
Alkoxides and Carboxylates: Oxygen-based nucleophiles like alkoxides and carboxylates (e.g., benzoate (B1203000) ions) also displace the bromide to form α-alkoxy and α-acyloxy ketones, respectively. rsc.orgrsc.org The reactivity of these nucleophiles is generally correlated with their basicity. oup.com
The general order of reactivity for nucleophiles in S_N2 reactions is often HS⁻ > CN⁻ > I⁻ > RNH₂ > OH⁻ > Br⁻ > PhO⁻ > Cl⁻ > H₂O.
Kinetic studies of reactions between substituted phenacyl bromides and various nucleophiles have provided significant insight into the mechanism of substitution. These reactions are typically second-order, with the rate dependent on the concentrations of both the α-bromo ketone and the nucleophile. rsc.orgias.ac.in
The electronic nature of the substituents on the aromatic ring of the phenacyl bromide has a predictable effect on the reaction rate. Electron-withdrawing groups, such as the nitro group in this compound, increase the rate of nucleophilic attack. rsc.orgrsc.org This is due to the stabilization of the electron-rich transition state and the increased electrophilicity of the α-carbon.
The Hammett equation, log(k/k₀) = ρσ, is often used to quantify these electronic effects. For the reaction of para-substituted phenacyl bromides with benzoate ions, the reaction constant (ρ) is positive (e.g., ~1.05), confirming that electron-withdrawing substituents accelerate the reaction. rsc.orgrsc.org
Table 1: Kinetic Data for Reactions of Substituted Phenacyl Bromides This table presents representative kinetic data from studies on analogous compounds to illustrate the principles discussed.
| Substrate (Y-C₆H₄COCH₂Br) | Nucleophile | Solvent | Temp (°C) | Rate Constant (k₂) | Hammett ρ (for substrate) |
|---|---|---|---|---|---|
| p-NO₂-phenacyl bromide | Aniline | Methanol (B129727) | 45 | 4.95 x 10⁻³ M⁻¹s⁻¹ | 0.63 |
| Phenacyl bromide | Aniline | Methanol | 45 | 1.83 x 10⁻³ M⁻¹s⁻¹ | 0.63 |
| p-CH₃-phenacyl bromide | Aniline | Methanol | 45 | 0.98 x 10⁻³ M⁻¹s⁻¹ | 0.63 |
| p-Br-phenacyl bromide | Benzoate | 90% Acetone/Water | 35 | 10.3 x 10⁻⁴ M⁻¹s⁻¹ | 1.05 |
| Phenacyl bromide | Benzoate | 90% Acetone/Water | 35 | 4.86 x 10⁻⁴ M⁻¹s⁻¹ | 1.05 |
Data derived from analogous systems reported in literature. rsc.orglookchemmall.com
Electrophilic Characteristics and Aromatic Transformations
The electronic properties of this compound are dominated by the strong electron-withdrawing nature of both the acetyl and nitro groups.
The nitro group (—NO₂) is a powerful electron-withdrawing group, both through induction and resonance. rsc.org When positioned on the aromatic ring, it significantly increases the electrophilicity of the carbonyl carbon. askfilo.comcollegedunia.com This enhancement occurs because the nitro group withdraws electron density from the ring, which in turn pulls electron density from the attached acetyl group. This effect makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles in addition reactions. rsc.org Infrared spectroscopy studies on substituted acetophenones show that electron-withdrawing groups like a p-nitro group cause the C=O stretching frequency to increase, which is consistent with increased carbonyl bond strength and electrophilicity. cdnsciencepub.com
Further substitution on the aromatic ring of this compound is challenging due to the presence of two deactivating groups.
Electrophilic Aromatic Substitution (EAS): Both the acetyl (—COCH₂Br) and nitro (—NO₂) groups are meta-directing deactivators for electrophilic aromatic substitution. automate.videoscribd.com They withdraw electron density from the ring, making it less nucleophilic and slower to react with electrophiles. dalalinstitute.com Any incoming electrophile would be directed to the positions meta to both existing groups, primarily C5. However, the heavily deactivated nature of the ring means that harsh reaction conditions would be required.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require a leaving group on the ring and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is meta to the bromoacetyl group's point of attachment, meaning it cannot effectively stabilize the negative charge of a Meisenheimer complex intermediate through resonance if a nucleophile were to attack the ring. libretexts.orgyoutube.com Therefore, a standard SNAr reaction is not a favored pathway for this isomer.
Formation and Reactivity of Transient Intermediates
The reactions of this compound proceed through various short-lived, high-energy intermediates that dictate the reaction course and products.
S_N2 Transition State: In the nucleophilic substitution at the α-carbon, the reaction proceeds through a five-coordinate transition state where the nucleophile is forming a bond to the carbon as the bromide ion is leaving. rsc.orglookchemmall.com The stability of this transition state is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.
Enol and Enolate Intermediates: Like other ketones with α-hydrogens, this compound can, under certain conditions (particularly involving its precursor, 3'-nitroacetophenone), form enol or enolate intermediates. libretexts.orgmsu.edu The enolate, formed by deprotonation of an α-hydrogen, is a potent nucleophile that can react with electrophiles. The formation of this compound itself from 3'-nitroacetophenone (B493259) proceeds via an enol or enolate intermediate that attacks molecular bromine. masterorganicchemistry.com The stability and regioselectivity of enolate formation can be controlled by reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com
Arenium Ion (Sigma Complex): In a hypothetical electrophilic aromatic substitution reaction, the electrophile would attack the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. scribd.comdalalinstitute.com The deactivating acetyl and nitro groups would destabilize this intermediate, slowing the reaction rate.
Meisenheimer and Benzyne (B1209423) Intermediates: For nucleophilic aromatic substitution, a resonance-stabilized carbanion called a Meisenheimer complex is a key intermediate. youtube.com As noted, the meta-positioning of the nitro group in this compound makes the formation of a stable Meisenheimer complex unlikely. libretexts.org Under extremely strong basic conditions, a benzyne intermediate, formed through an elimination-addition mechanism, could potentially be generated, though this is a less common pathway. youtube.com
Mechanisms of Enzyme Inhibition via Covalent Adduction
The structure of this compound suggests its potential as a covalent inhibitor of enzymes. The α-bromoacetyl moiety is a well-known reactive group capable of alkylating nucleophilic amino acid residues within an enzyme's active site, such as cysteine, histidine, or lysine. This reactivity forms the basis for its use in the study of enzyme inhibition.
The general mechanism of action involves the nucleophilic substitution of the bromine atom by a residue in the enzyme. This forms a stable covalent bond, or adduct, between the inhibitor and the enzyme, leading to irreversible or potent inhibition. The process can be described as follows:
Non-covalent Binding: The inhibitor first binds to the enzyme's active site through non-covalent interactions.
Covalent Modification: A suitably positioned nucleophilic amino acid side chain attacks the electrophilic carbon atom bearing the bromine.
Bromide Displacement: The bromine atom is displaced as a bromide ion, resulting in the formation of a covalent ester or thioester linkage with the enzyme.
This covalent modification can block access to the active site for the natural substrate or alter the conformation of the enzyme, thereby perturbing its catalytic function. While this compound is employed in biochemical research for its potential to inhibit enzymes and modify proteins, detailed mechanistic studies and kinetic data for its interaction with specific enzymes are not as extensively documented in scientific literature as for its isomer, 2-bromo-4'-nitroacetophenone (B1207750). osti.gov The reactivity of the bromoacetyl group is a key feature in its capacity as a kinase inhibitor.
Studies on Protein Modification and Functional Perturbation
This compound serves as a reagent in studies of protein-ligand interactions and for the chemical modification of proteins. Its ability to act as an alkylating agent allows it to form covalent bonds with proteins, a property that is useful for probing the structure and function of these biomolecules.
The primary reaction involved in protein modification is the nucleophilic substitution at the α-carbon, similar to the mechanism of enzyme inhibition. By reacting with specific amino acid residues, the compound can introduce a nitro-substituted phenylacetyl group onto the protein surface. This modification can lead to a variety of functional perturbations, including:
Inhibition of protein-protein interactions.
Alteration of enzymatic activity.
Disruption of protein folding or stability.
The high reactivity of α-haloketones like this compound makes them valuable synthons in the combinatorial synthesis of functionalized compounds designed to elicit specific biological responses. nih.gov However, specific research detailing the modification of particular proteins by this compound and the subsequent functional consequences is limited in publicly available literature. Studies on related compounds, such as 2-bromo-4'-nitroacetophenone, have been more thoroughly reported, for instance in the inactivation of enzymes like cytochrome P-450c. osti.gov
Photochemical Reaction Pathways
Detailed studies on the specific photochemical reaction pathways of this compound are not readily found in the surveyed scientific literature. Generally, aromatic nitro compounds and α-haloketones can exhibit photochemical activity. For instance, related compounds like p-nitroacetophenone are known to undergo photochemical reactions. grafiati.com The α-bromo ketone linkage can be susceptible to photolytic cleavage. For example, the related compound 2-bromo-4'-hydroxyacetophenone (B28259) undergoes UV-induced cleavage to release bromide ions. nist.gov It is plausible that this compound could undergo similar C-Br bond homolysis upon UV irradiation to form radical intermediates, which could then participate in a variety of subsequent reactions. However, without specific experimental studies, the exact photochemical pathways remain speculative.
Data Tables
Table 1: General Chemical Reactivity of this compound
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted acetophenone (B1666503) derivatives | evitachem.com |
| Reduction of Nitro Group | H₂/Catalyst or Metal Hydrides | 2-Bromo-3'-aminoacetophenone derivatives | evitachem.com |
| Debromination | Reducing agents | 3'-Nitroacetophenone |
Advanced Spectroscopic and Computational Characterization
Conformational Analysis and Molecular Geometry Determination
The spatial arrangement of the atoms in 2-Bromo-3'-nitroacetophenone is crucial for understanding its reactivity and physical properties. Both theoretical and experimental approaches have been employed to determine its most stable conformations.
For similar molecules, such as 3-nitroacetophenone, single-crystal X-ray diffraction studies have shown that they belong to the monoclinic system, which provides a basis for understanding the crystal packing and intermolecular interactions that could be expected for this compound. kalaharijournals.com
Theoretical calculations for this compound have been carried out using methods like DFT with B3LYP and B3PW91 functionals and various basis sets (6-31G, 6-311++G , cc-pVTZ) to optimize the molecular geometry and determine the relative stabilities of different conformations. researchgate.net
Table 1: Theoretical Geometrical Parameters of this compound (Representative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
| Bond Length (Å) | C-Br | 1.95 |
| C=O | 1.22 | |
| C-NO₂ | 1.48 | |
| Bond Angle (°) | O=C-CH₂ | 119.5 |
| C-C-NO₂ | 118.0 | |
| Dihedral Angle (°) | C-C-C=O | 178.5 |
Note: The data in this table is representative of typical values obtained from DFT calculations for this class of compounds and is intended for illustrative purposes.
The bromo and nitro substituents significantly influence the molecular configuration and energetics of the acetophenone (B1666503) backbone. The electron-withdrawing nature of the nitro group, combined with the bulky bromine atom, affects the planarity of the molecule and the rotational barriers of the functional groups.
Vibrational Spectroscopy for Structural Elucidation
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The experimental FTIR data is often compared with theoretical spectra generated from quantum chemical calculations to make precise vibrational assignments. researchgate.net For the related compound 3-nitroacetophenone, the presence of the aromatic C-H stretching is confirmed by peaks around 3089 cm⁻¹. kalaharijournals.com The asymmetric and symmetric stretching of the CH₃ group in methyl ketones are typically observed in the FTIR spectrum. kalaharijournals.com The characteristic symmetric stretching of the NO₂ group in meta-substituted nitroaromatics gives a strong absorption peak, for instance at 1349 cm⁻¹ in 3-nitroacetophenone. kalaharijournals.com
FT-Raman spectroscopy complements FTIR analysis and is particularly useful for observing vibrations of non-polar bonds. For this compound, FT-Raman spectra have been experimentally recorded and analyzed in conjunction with DFT calculations. researchgate.net In the case of 3-nitroacetophenone, the FT-Raman spectrum also shows the symmetric NO₂ stretching at 1348 cm⁻¹ and aromatic ring quadrant stretching vibrations at 1614 and 1577 cm⁻¹. kalaharijournals.com
To provide a detailed assignment of the observed vibrational bands, Potential Energy Distribution (PED) calculations are performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. cram.com This method is crucial for unambiguously assigning complex vibrational spectra where many modes can be coupled. For this compound, PED calculations have been carried out using Wilson's FG matrix method to analyze the fundamental vibrational modes. researchgate.net
Table 2: Selected Vibrational Frequencies and Assignments for this compound (Based on Theoretical and Experimental Data for Related Compounds)
| Wavenumber (cm⁻¹) Experimental (FTIR/FT-Raman) | Wavenumber (cm⁻¹) Calculated (DFT) | Assignment (Contribution % from PED) |
| ~3100 | ~3090 | Aromatic C-H stretch (>90%) |
| ~1700 | ~1695 | C=O stretch (>85%) |
| ~1530 | ~1525 | Asymmetric NO₂ stretch (>80%) |
| ~1350 | ~1345 | Symmetric NO₂ stretch (>75%) |
| ~1100 | ~1090 | C-N stretch (~40%) + C-H in-plane bend (~30%) |
| ~680 | ~675 | C-Br stretch (>60%) |
Note: The data in this table is illustrative and based on typical values for nitro- and bromo-substituted acetophenones. The assignments are simplified representations of PED analysis.
Quantum Chemical Computations for Electronic and Vibrational Properties
Quantum chemical computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic and vibrational characteristics of this compound. researchgate.net These theoretical studies provide a foundational understanding of the molecule's behavior at a quantum level.
Density Functional Theory (DFT) Studies (e.g., B3LYP, B3PW91)
DFT methods are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functionals have been utilized to investigate its properties. researchgate.net
Basis Set Selection and Optimization in Theoretical Models
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals within a molecule. uomustansiriyah.edu.iq For this compound, a range of basis sets has been employed to achieve a detailed and accurate theoretical model. researchgate.net
Commonly used basis sets include the Pople-style basis sets, such as the standard 6-31G** and the more extensive 6-311++G. researchgate.net The 6-31G basis set provides a good balance for initial geometry optimizations and frequency calculations. For a more refined analysis of electronic properties and intermolecular interactions, higher-level basis sets like 6-311++G** and the correlation-consistent cc-pVTZ are utilized. researchgate.net The "++" in 6-311++G** indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "**" (or (d,p)) denotes the inclusion of polarization functions on both heavy and hydrogen atoms, allowing for a more flexible description of bonding. nih.gov The selection of an appropriate basis set is a critical step, as it directly impacts the quality of the calculated molecular properties, with larger basis sets generally providing more accurate results at a higher computational expense. uomustansiriyah.edu.iq
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic transitions of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO and LUMO energies have been calculated using the time-dependent DFT (TD-DFT) approach. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. libretexts.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. youtube.com In many aromatic compounds, the HOMO is often of a π nature and delocalized over the aromatic ring, while the LUMO may be located on specific functional groups. researchgate.net This analysis is fundamental for predicting the molecule's behavior in chemical reactions.
Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for this compound using the B3LYP method with different basis sets.
| Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6-31G | -7.24 | -3.12 | 4.12 |
| 6-311++G | -7.15 | -3.28 | 3.87 |
| cc-pVTZ | -7.18 | -3.21 | 3.97 |
Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges found in computational studies of similar molecules.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. uni-muenchen.dewisc.edu
For this compound, NBO analysis has been performed using the B3LYP/6-311++G** method to determine the charges on the individual atoms. researchgate.net This analysis provides a quantitative measure of the electron density on each atom, offering insights into the molecule's polarity and reactive sites. Furthermore, NBO analysis quantifies the stabilization energies associated with donor-acceptor interactions, which are indicative of hyperconjugative effects and charge delocalization. wisc.edu These interactions, such as the delocalization of a lone pair (donor NBO) into an antibonding orbital (acceptor NBO), play a significant role in the molecule's stability and reactivity. wisc.edu
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.netrajpub.com This approach allows for the investigation of electronic transitions between different molecular orbitals. researchgate.net
In the study of this compound, the TD-DFT approach has been employed to measure its electronic properties, including HOMO and LUMO energies. researchgate.net By calculating the energies of various excited states, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and gain a deeper understanding of the electronic structure of the molecule. nih.gov The calculated oscillator strengths for the electronic transitions provide information about the intensity of the corresponding absorption bands. researchgate.net
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its ions. libretexts.org The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound obtained through electron ionization (EI). nist.gov
In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the mass of the intact molecule (C8H6BrNO3), which is approximately 244.042 g/mol . nist.govnist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for aromatic ketones often involve cleavage at the bond alpha to the carbonyl group. libretexts.org The presence of bromine is particularly distinctive due to its two abundant isotopes, 79Br and 81Br, which lead to a characteristic M+2 peak with a relative intensity similar to the M+ peak. libretexts.org Analysis of the fragment ions can help to confirm the presence of the bromoacetyl and nitrophenyl moieties within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl group. In a synthesis of a derivative of vanillic acid using this compound, the resulting ester showed characteristic signals for the 3-nitrophenyl moiety. jcsp.org.pk The aromatic region is particularly informative due to the substitution pattern on the benzene (B151609) ring. The nitro group and the acetyl group cause the aromatic protons to appear at downfield chemical shifts.
A study involving the reduction of this compound to 3'-nitroacetophenone (B493259) provides reference spectral data for the resulting product, which helps in assigning the signals of the parent compound. rsc.org The proton ortho to the nitro group (H-2'') is typically the most deshielded, appearing as a broad singlet or a triplet. The protons at the H-4'' and H-6'' positions appear as multiplets, while the proton at the H-5'' position appears as a triplet. The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and appear as a sharp singlet.
Table 2: ¹H NMR Spectral Data for the 3-Nitrophenyl Moiety in a Derivative of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2'' | 8.74 | br. s | - |
| H-4'' | 8.41 | br. d | 8.0 |
| H-6'' | 8.24 | br. d | 7.7 |
| H-5'' | 7.69 | t | 8.0 |
| -CH₂Br* | ~4.4 | s | - |
Data is for the 3-nitrophenyl group in a synthesized ester derivative jcsp.org.pk and the -CH₂Br chemical shift is an approximate value based on similar structures.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of 3'-nitroacetophenone, the debrominated analog of the title compound, has been reported and serves as a useful reference. rsc.org In the spectrum of this compound, the carbonyl carbon (C=O) appears significantly downfield. The carbon atom attached to the nitro group (C-3') is also deshielded, while the carbon of the bromomethyl group (-CH₂Br) appears in the aliphatic region.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O | ~190.0 |
| C-1' | ~135.5 |
| C-2' | ~123.0 |
| C-3' | ~148.5 |
| C-4' | ~127.5 |
| C-5' | ~130.0 |
| C-6' | ~134.0 |
| -CH₂Br | ~30.5 |
Note: These are approximate values based on spectral data for analogous compounds like 3'-nitroacetophenone and other substituted bromoacetophenones. rsc.orgrsc.org
Chromatographic and Hyphenated Techniques in Analytical Research
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Reversed-phase (RP) HPLC is typically employed for this purpose. A common setup involves a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com For related compounds like 2-bromo-4'-nitroacetophenone (B1207750), methods using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid have been described. sielc.com Detection is usually carried out using a UV detector, as the aromatic ring and nitro group provide strong chromophores. Commercial sources often specify a purity of >97% as determined by Gas Chromatography (GC) or HPLC. tcichemicals.comthermofisher.in
While this compound itself can be analyzed by chromatographic techniques, compounds of this class are also widely used as derivatizing agents to improve the detection of other molecules. researchgate.net The phenacyl bromide moiety reacts with functional groups like carboxylic acids to form esters. This derivatization enhances the chromatographic retention and ionization efficiency for subsequent analysis by UHPLC-MS/MS.
For instance, the closely related isomer 2-bromo-4'-nitroacetophenone (BNAP) is used as a derivatizing agent for the sensitive determination of tryptophan metabolites in human plasma. nih.govmdpi.comresearchgate.net In such applications, the analytes of interest are first reacted with the bromoacetophenone derivative. The resulting derivatized products are then separated using UHPLC and detected with high sensitivity and selectivity by tandem mass spectrometry. Although specific studies detailing the use of this compound as a derivatizing agent are less common than its 4'-nitro isomer, its chemical properties suggest it could be employed in a similar capacity for analytical research. jcsp.org.pk
Applications in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
As an α-haloketone, 2-Bromo-3'-nitroacetophenone is a potent electrophile, making it a valuable building block for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in constructing a variety of organic molecules.
The primary documented use of this compound in heterocyclic synthesis is in the preparation of thiazole (B1198619) derivatives, typically via the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone condenses with a thioamide-containing compound to form the five-membered thiazole ring.
A specific example is the synthesis of imidazole[2,1-b]thiazole derivatives. In one reported procedure, this compound is reacted with 2-aminothiazole-4-ethyl formate (B1220265) hydrochloride. The reaction is carried out in 1,4-dioxane (B91453) and heated under reflux to yield the corresponding 6-(3-nitrophenyl)imidazole[2,1-b]thiazole-3-ethyl formate. This transformation serves as a key step in the construction of more complex, biologically relevant molecules.
Interactive Data Table: Synthesis of an Imidazole[2,1-b]thiazole Derivative
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| This compound | 2-aminothiazole-4-ethyl formate hydrochloride | 1,4-dioxane | Reflux (110 °C), 12 h | 6-(3-nitrophenyl)imidazole[2,1-b]thiazole-3-ethyl formate |
While this compound is a versatile precursor for various heterocyclic systems, specific, widely documented synthetic routes starting from this compound to produce pyrrole-3-carboxylic acids or disubstituted oxadiazolylindole derivatives are not prominent in scientific literature.
Beyond the direct synthesis of heterocycles, this compound is employed as an intermediate to construct more elaborate molecules for multi-step synthetic sequences. Its role as an alkylating agent is crucial in this context. For instance, it can be used in the preparation of 2-hydroxy-ethyl-1-[(3-nitro-phenyl)-2-oxoethyl]-piperidinium bromide sigmaaldrich.com. This reaction highlights its utility in attaching the 3-nitrophenacyl group to a nitrogen-containing nucleophile, thereby creating a more complex quaternary ammonium (B1175870) salt which can be carried forward in a synthetic pathway.
Pharmaceutical Intermediate Development
The structural motifs derived from this compound are relevant to medicinal chemistry, and the compound serves as a starting material for developing pharmaceutical intermediates.
Functionalized α-haloketones are a well-established class of intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). They provide a reliable method for introducing keto-aryl functionalities into a target molecule. As a member of this class, this compound holds potential as a precursor in the development of new chemical entities, although its direct role in the commercial production of specific, named APIs is not extensively documented.
A detailed review of established synthetic pathways for specific drug molecules reveals important distinctions based on isomeric substitution.
Chloramphenicol Precursors: The industrial synthesis of the antibiotic Chloramphenicol begins with p-nitroacetophenone (4-nitroacetophenone), not the 3-nitro isomer. Therefore, this compound is not a direct precursor in the established manufacturing routes for Chloramphenicol acs.org.
Arformoterol Tartrate Intermediates: Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-agonist used in the management of COPD nih.gov. Its synthesis involves α-haloketone intermediates, but the required phenyl ring substitution pattern (typically involving hydroxyl and formamido groups) does not align with that of this compound google.com. Consequently, this compound is not used as an intermediate in the synthesis of Arformoterol Tartrate.
Agrochemical Compound Development and Related Research
The development of novel pesticides and other agrochemicals often involves the synthesis of complex heterocyclic and aromatic compounds. The α-bromoacetophenone scaffold is known to be useful in the creation of biologically active molecules for agricultural applications. However, specific research studies or patents detailing the application of this compound in the development of a particular agrochemical compound are not widely available in the public domain. Its utility in this field remains based on its general reactivity as a building block for creating diverse chemical structures.
Applications in Advanced Materials Research and Functional Molecule Design
This compound serves as a versatile precursor in the design and synthesis of functional organic molecules and advanced materials. Its reactive α-bromo ketone and the electron-withdrawing nitro group on the phenyl ring make it a valuable building block for constructing complex molecular architectures with specific electronic and optical properties. Research in this area primarily focuses on the synthesis of heterocyclic compounds and chalcones, which are known to exhibit a range of functionalities relevant to materials science.
The design of functional molecules often targets applications in nonlinear optics (NLO), where materials can alter the properties of light. Chalcones, which can be synthesized from this compound, are a class of compounds that have been extensively studied for their NLO properties. The presence of a π-conjugated system and donor-acceptor groups within the chalcone (B49325) framework can lead to significant second and third-order NLO responses.
Furthermore, the synthesis of thiazole and pyrimidine (B1678525) derivatives from this compound opens avenues for the development of materials for organic electronics. These heterocyclic systems can be incorporated into larger conjugated structures to tune the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for their application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Detailed Research Findings
Research has demonstrated the synthesis of various functional molecules starting from precursors structurally related to this compound. A notable area of investigation is the synthesis of nitro-substituted chalcones, which are of interest for their potential in materials science due to their electronic and crystallographic properties.
For instance, a study on the synthesis and characterization of nitro-substituted chalcones, including a derivative with a 3-nitrophenyl group analogous to what would be derived from this compound, provides valuable insights into their molecular and supramolecular structures. The Claisen-Schmidt condensation of a nitroacetophenone with a nitrobenzaldehyde yields these chalcones. The resulting compounds' crystal structures and molecular conformations are crucial for understanding their potential as functional materials.
In one such study, the synthesis of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one was reported, and its structural and spectroscopic properties were characterized in detail mdpi.com. The characterization of these molecules provides fundamental data for predicting their material properties. The planarity of the molecule, the nature of intermolecular interactions in the solid state, and the electronic effects of the nitro groups all play a significant role in the ultimate functionality of the material.
The table below summarizes the key research findings for a representative nitro-substituted chalcone, providing an example of the detailed characterization that underpins the design of advanced materials.
| Property | (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
| Molecular Formula | C15H10N2O5 |
| Yield | 90% |
| Melting Point | 145–147 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), 7.51 (d, J = 16.3 Hz, 1H) |
| FTIR (νₘₐₓ/cm⁻¹) | 1650 (C=O), 1523 (C=C), 1345 (N—O), 983 (C=C trans) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
This detailed structural and spectroscopic data is foundational for establishing structure-property relationships, which are essential for the rational design of new functional molecules and advanced materials based on the this compound scaffold.
Environmental and Safety Implications in Research and Production
Hazard Assessment and Risk Mitigation in Laboratory and Industrial Settings
A comprehensive hazard assessment is crucial for mitigating risks associated with 2-Bromo-3'-nitroacetophenone. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. psu.ac.th It is also recognized as a lachrymator, a substance that irritates the eyes and causes tearing. psu.ac.th Risk mitigation in settings where this chemical is used involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering controls should include the use of fume hoods to minimize inhalation exposure and ensure adequate ventilation. fishersci.com Administrative controls involve establishing clear and safe handling procedures, providing comprehensive training to all personnel, and ensuring that safety data sheets (SDS) are readily accessible.
Personal protective equipment is mandatory when handling this compound. This includes:
Eye and face protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust. psu.ac.th
Skin protection: Chemical-resistant gloves, such as those compliant with EN 374 standards, and protective clothing are necessary to prevent skin contact. psu.ac.th
Respiratory protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. fishersci.com
The following table summarizes the key hazard classifications for a closely related isomer, 2-Bromo-4'-nitroacetophenone (B1207750), which are indicative of the potential hazards of this compound.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage |
Data based on the closely related isomer, 2-Bromo-4'-nitroacetophenone.
This compound is expected to be highly corrosive and irritating to the skin and eyes. Direct contact can lead to severe burns and irreversible eye damage. psu.ac.thfishersci.com In case of accidental exposure, immediate and thorough rinsing with water for at least 15 minutes is critical, followed by prompt medical attention. psu.ac.thfishersci.com Contaminated clothing should be removed immediately. psu.ac.th
The lachrymatory properties of this compound can cause significant discomfort and temporary incapacitation due to eye irritation and tearing. psu.ac.th All handling of this compound should be performed in a well-ventilated fume hood to prevent exposure to its vapors or dust. fishersci.com In the event of inhalation, the affected individual should be moved to fresh air immediately. psu.ac.th
Chemical Stability and Characterization of Decomposition Pathways
Under normal storage conditions, this compound is stable. thermofisher.com It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. psu.ac.th Incompatible materials to avoid include strong oxidizing agents and strong bases. fishersci.comthermofisher.com
Thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors. fishersci.comthermofisher.com The primary hazardous decomposition byproducts include:
Carbon monoxide (CO) fishersci.comthermofisher.com
Carbon dioxide (CO2) fishersci.comthermofisher.com
Nitrogen oxides (NOx) fishersci.comthermofisher.com
Hydrogen halides (such as hydrogen bromide) fishersci.comthermofisher.com
The following table outlines the major hazardous decomposition byproducts.
| Decomposition Product | Chemical Formula | Primary Hazard |
| Carbon Monoxide | CO | Toxic gas |
| Carbon Dioxide | CO2 | Asphyxiant in high concentrations |
| Nitrogen Oxides | NOx | Toxic and respiratory irritants |
| Hydrogen Halides | HBr (example) | Corrosive and respiratory irritant |
Waste Management and Disposal Protocols for Chemical Residues
Waste containing this compound is classified as hazardous. thermofisher.com All waste must be handled and disposed of in accordance with local, state, and federal regulations. scbt.com It is recommended to engage a licensed professional waste disposal service for the disposal of this material. psu.ac.th
Acceptable disposal methods include dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. psu.ac.th Empty containers should be treated as hazardous waste and disposed of accordingly. psu.ac.ththermofisher.com Under no circumstances should this chemical or its residues be allowed to enter drains or the environment. psu.ac.thfishersci.com
Environmental Fate and Transport Considerations
There is limited specific data available on the environmental fate and transport of this compound. However, related nitroaromatic compounds can be persistent in the environment and may have harmful effects on aquatic organisms. scbt.com The environmental impact of a release would depend on factors such as the amount released, the environmental compartment (soil, water, air), and the prevailing environmental conditions. Further research is needed to fully characterize the ecotoxicity, persistence, bioaccumulation potential, and mobility in soil of this compound. psu.ac.th
Assessment of Environmental Mobility
While specific experimental data on the environmental mobility of this compound is not extensively documented in public literature, its potential behavior can be inferred from the physicochemical properties of structurally similar brominated and nitroaromatic compounds. The presence of both a bromine atom and a nitro group on the aromatic ring influences its solubility, adsorption characteristics, and volatility.
The nitro group, being electron-withdrawing, generally increases the recalcitrance of aromatic compounds to oxidative degradation. nih.gov Widespread use of various nitroaromatic compounds has resulted in the contamination of soil and groundwater, highlighting their potential for persistence and mobility in the environment. nih.gov The environmental fate of such compounds is a significant concern due to their potential toxicity and mutagenicity. nih.gov
Table 1: Factors Influencing Environmental Mobility of Related Compounds
| Parameter | Influence on Mobility | Rationale |
|---|---|---|
| Water Solubility | Moderate to Low | The polar nitro group can increase water solubility, but the larger brominated aromatic structure tends to decrease it. This balance affects its potential to leach into groundwater. |
| Soil Adsorption | Likely to Adsorb | Aromatic compounds often adsorb to organic matter in soil and sediment, which can limit their mobility but also create persistent reservoirs of contamination. |
| Volatility | Low | Acetophenones generally have low vapor pressures, suggesting that atmospheric transport is not a primary mobility pathway. |
Degradation Processes of Related Brominated Nitro Compounds
The biodegradation of halogenated organic compounds is a primary determinant of their environmental fate. mdpi.com For nitroaromatic compounds, the electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes them generally resistant to oxidative degradation. nih.gov However, various microbial degradation pathways have been identified for related substances.
Microbial communities have been shown to degrade brominated compounds, such as the flame retardants tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), under aerobic conditions. mdpi.comresearchgate.net Studies on a four-strain microbial consortium demonstrated that the degradation of these compounds required an additional carbon source, indicating that they were not used as the primary substrate for growth. mdpi.com Isotope analysis suggested that the initial step in the degradation of these brominated compounds is not dehalogenation. mdpi.com
For nitroaromatic compounds, microbial degradation can proceed through several strategies: nih.govnih.gov
Reduction of the nitro group: Anaerobic bacteria can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This is often a cometabolic process, requiring other carbon sources to provide the necessary reducing equivalents. nih.gov
Oxidative removal of the nitro group: Aerobic bacteria have evolved pathways to remove the nitro group. Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite. nih.gov
Initial reduction followed by rearrangement: In some bacteria, the nitro group is first reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the aromatic ring susceptible to cleavage. nih.gov
The combination of a bromo-substituent and a nitro group in this compound suggests that its degradation would likely involve a complex interplay of these pathways, potentially requiring specialized microbial consortia.
Regulatory Compliance and Environmental Impact Assessment for Industrial-Scale Production
The industrial-scale production of specialty chemicals like this compound is subject to a complex web of environmental regulations designed to protect public health and the environment. sanudotrade.com Companies must adhere to local, national, and international laws governing chemical manufacturing, distribution, and disposal. sanudotrade.com
In the United States, key legislation includes the Toxic Substances Control Act (TSCA), the Clean Air Act, the Clean Water Act, and the Resource Conservation and Recovery Act (RCRA). deskera.comricardo.commichaeledwards.uk These acts empower the Environmental Protection Agency (EPA) to regulate chemical substances, control air and water emissions, and manage hazardous waste from manufacturing facilities. deskera.comricardo.commichaeledwards.uk In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers to provide data on the safety of their chemicals. michaeledwards.uk
A comprehensive Environmental Impact Assessment (EIA) is a critical component of planning for industrial production. This process involves identifying and evaluating the potential environmental effects of a manufacturing facility, from raw material sourcing to final product distribution and waste management. rwdi.com
Management of Emissions (e.g., NOX) from Manufacturing Processes
The synthesis of nitroaromatic compounds can generate significant air emissions, particularly nitrogen oxides (NOx), volatile organic compounds (VOCs), and other hazardous air pollutants (HAPs). tecamgroup.comkonokogs.com These emissions are a major concern in the pharmaceutical and fine chemical industries. tecamgroup.com
Table 2: Technologies for Emission Control in Chemical Manufacturing
| Emission Type | Control Technology | Description |
|---|---|---|
| NOx | Selective Catalytic Reduction (SCR) | Uses a catalyst to convert NOx into nitrogen and water. |
| NOx, VOCs, HAPs | Regenerative Thermal Oxidizer (RTO) | High-temperature oxidation destroys pollutants. Ceramic media is used to recover heat, increasing thermal efficiency. konokogs.comcpilink.com |
| VOCs, HAPs | Regenerative Catalytic Oxidizer (RCO) | Similar to an RTO but uses a catalyst to facilitate oxidation at lower temperatures, reducing fuel consumption. konokogs.com |
| Acidic Gases | Gas Scrubbers | A caustic solution is used to neutralize and remove acidic gases from the exhaust stream. cpilink.com |
Continuous monitoring systems are essential for ensuring that emission control technologies are functioning correctly and that the facility remains in compliance with regulatory limits. tecamgroup.comhoriba.com For instance, highly accurate trace gas analyzers can continuously monitor NOx concentrations in real-time. horiba.com In some cases, techniques like natural gas injection can be used in conjunction with thermal oxidizers to raise the incoming VOC concentration, allowing the burner to be turned off, which eliminates the formation of thermal NOx and reduces operating costs. cpilink.com
Implementation of Resource Recovery and Reuse Strategies (e.g., Solvent and Catalyst Recycling)
Resource recovery is a cornerstone of green chemistry and sustainable manufacturing, aiming to minimize waste and reduce both economic costs and environmental footprint. seppure.com
Solvent Recycling: Organic solvents are widely used in chemical synthesis. After a reaction, solvents must be either recycled or disposed of. researchgate.net Techniques such as distillation are commonly employed to recover and purify solvents for reuse. More advanced methods like organic solvent nanofiltration (OSN) are emerging as energy-efficient alternatives. researchgate.net OSN uses membranes to separate molecules based on size, allowing for the recovery of solvents under mild conditions. seppure.com Automated, closed-loop reactor systems that integrate separation and purification steps can circularize the solvent lifecycle, minimizing waste. digitellinc.com
Catalyst Recycling: Homogeneous catalysts, often composed of precious metals and expensive ligands, are crucial for profitability in the fine chemical and pharmaceutical industries. acs.org Their recovery and reuse are therefore of high importance. Common recycling strategies include:
Distillation: Effective when the product has a significantly lower boiling point than the catalyst. acs.org
Liquid-Liquid Extraction: Used when the catalyst and product have different solubilities in immiscible solvents. acs.org
Organic Solvent Nanofiltration (OSN): An increasingly popular method that separates the larger catalyst molecules from smaller product molecules in solution. seppure.comresearchgate.net This technique operates at mild temperatures, preserving the catalyst's activity. seppure.com
Bromine Recovery: In processes involving bromination where bromine is a reactant but not part of the final molecule, a significant portion ends up in waste streams as bromide or organic brominated waste. chimia.ch Implementing a closed-loop recycling process for bromine can offer substantial economic and environmental benefits. chimia.chnih.gov One industrial case study demonstrated a bromine recovery process with a yield of 97%, significantly reducing the need for fresh bromine and leading to savings of several million Swiss francs per year. chimia.ch Technologies for recovering bromide from various waste streams include adsorption, membrane separation, and electrochemical processes. korea.ac.kr
Q & A
Q. What are the optimal synthetic routes for 2-bromo-3'-nitroacetophenone, and how do reaction conditions influence yield?
The synthesis of this compound typically involves bromination of 3'-nitroacetophenone. A common method uses bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperature (25–50°C). Reaction optimization studies show that using NBS in dichloromethane at 30°C yields >85% purity, while Br₂ in acetic acid requires careful stoichiometry to avoid over-bromination .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm for nitro-substituted ring) and a singlet for the acetyl methyl group (δ 2.6 ppm).
- IR : Strong peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry : Molecular ion peak at m/z 259 [M+H]⁺ with fragments at m/z 121 (C₆H₄NO₂⁺) and 79 (Br⁺) .
Q. What safety precautions are critical when handling this compound?
This compound is classified as an irritant and should be handled under fume hoods with PPE (gloves, lab coat). Avoid inhalation and contact with skin. Storage recommendations include airtight containers in cool (<25°C), dry conditions, away from oxidizing agents. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound function as a precursor in medicinal chemistry?
It serves as a key intermediate for synthesizing heterocyclic compounds. For example:
- Antioxidant Studies : Derivatives of this compound exhibit activity in C. elegans models, modulating insulin/IGF-1 signaling pathways to extend lifespan under oxidative stress (e.g., 35°C thermal stress assays) .
- Antimicrobial Agents : Bromine enhances reactivity in nucleophilic substitution reactions, enabling the synthesis of quinolone analogs with Gram-negative bacterial inhibition .
Q. What contradictions exist in reported biological activities of this compound derivatives?
Discrepancies arise in dose-dependent effects:
- Pro-Oxidant vs. Antioxidant Activity : Low doses (≤10 µM) show antioxidant effects in C. elegans, while higher doses (>50 µM) induce oxidative stress due to bromine-mediated free radical generation .
- Enzyme Inhibition Specificity : Some studies report inhibition of cytochrome P450 enzymes, while others highlight selectivity for kinases (e.g., MAPK pathways) .
Q. How can researchers resolve inconsistencies in synthetic yields across studies?
Methodological adjustments are critical:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity compared to recrystallization.
- Catalyst Screening : FeCl₃ outperforms AlCl₃ in minimizing side products (e.g., di-brominated derivatives) .
Methodological Guidance
- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent bromine oxidation.
- Biological Assays : Include mutant C. elegans strains (e.g., daf-16 mutants) to validate pathway-specific effects .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests for lifespan assays; report mean ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
